molecular formula C20H21ClN2O3 B2842242 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1903462-23-6

2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2842242
CAS No.: 1903462-23-6
M. Wt: 372.85
InChI Key: GRVZXBKFBOXVER-UHFFFAOYSA-N
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Description

The compound 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that features a pyridine ring substituted with a chloro group and a tetrahydro-2H-pyran-4-yl ether group, as well as a methanone group linked to a 3,4-dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Substitution with Chloro Group: The chloro group can be introduced via electrophilic substitution using reagents such as thionyl chloride or phosphorus pentachloride.

    Ether Formation: The tetrahydro-2H-pyran-4-yl ether group can be introduced through nucleophilic substitution reactions.

    Formation of the Methanone Group: The methanone group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.

    Attachment of the 3,4-Dihydroisoquinoline Moiety: This can be achieved through a series of coupling reactions, possibly involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium azide, thiols, or amines can be used under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways and mechanisms.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases, pending further research.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline: can be compared to other pyridine-based compounds with similar substituents.

    Isoquinoline Derivatives: Compounds with similar isoquinoline moieties can be compared in terms of their chemical reactivity and biological activity.

Uniqueness

  • The combination of a pyridine ring with a chloro group, a tetrahydro-2H-pyran-4-yl ether group, and a methanone group linked to a 3,4-dihydroisoquinoline moiety makes this compound unique.
  • Its unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c21-18-11-16(12-22-19(18)26-17-6-9-25-10-7-17)20(24)23-8-5-14-3-1-2-4-15(14)13-23/h1-4,11-12,17H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVZXBKFBOXVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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